Lotamilast

Description

LOTAMILAST is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

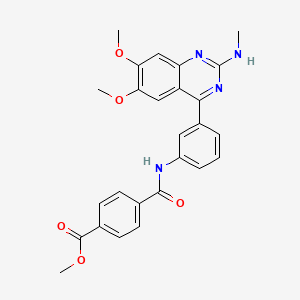

IUPAC Name |

methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTFKAOFCSOZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947620-48-6 | |

| Record name | Lotamilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-6005 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOTAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lotamilast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (also known as E6005 and RVT-501) is a novel, topically administered, selective phosphodiesterase-4 (PDE4) inhibitor investigated for the treatment of atopic dermatitis (AD). As a small molecule, this compound offers the potential to modulate the inflammatory cascade within skin cells, providing a non-steroidal therapeutic option for a prevalent and chronic inflammatory skin condition. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in both preclinical models and clinical trials, demonstrating its anti-inflammatory and antipruritic properties.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme highly expressed in immune and inflammatory cells. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in the regulation of inflammatory responses.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. The key steps in this pathway are:

-

Inhibition of PDE4: this compound binds to the active site of the PDE4 enzyme, preventing the breakdown of cAMP to AMP.

-

Increased Intracellular cAMP: The inhibition of PDE4 results in higher levels of cAMP within inflammatory cells.

-

Activation of PKA and Epac: Elevated cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

Modulation of Inflammatory Response: This activation leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-13, and interferon-gamma (IFN-γ). It also promotes the synthesis of the anti-inflammatory cytokine IL-10.

Preclinical Studies

In preclinical mouse models of atopic dermatitis, topical application of this compound demonstrated significant antipruritic effects by reducing scratching behaviors. These effects were correlated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-4 in skin lesions[1]. Studies using ¹⁴C-labeled this compound in mice showed rapid clearance from the blood and low distribution to the brain, suggesting a low potential for systemic side effects like emesis, which has been a limiting factor for other PDE4 inhibitors.

Clinical Efficacy

The clinical development of this compound has primarily focused on its use in patients with atopic dermatitis.

A randomized, investigator-blinded, vehicle-controlled, multiple ascending dose study was conducted in 40 adult male patients with atopic dermatitis. Patients were treated for 10 days with this compound ointment at concentrations of 0.01%, 0.03%, 0.1%, or 0.2%, or with a vehicle ointment.

Experimental Protocol:

-

Study Design: Randomized, investigator-blinded, vehicle-controlled, parallel-group, multiple ascending dose.

-

Participants: 40 adult male patients with atopic dermatitis with typical lesions on their posterior trunk.

-

Intervention: Twice-daily application of this compound ointment (0.01%, 0.03%, 0.1%, or 0.2%) or vehicle to target lesions for 10 days.

-

Primary Endpoint: Change in targeted lesion severity score.

Results: this compound demonstrated a concentration-dependent reduction in targeted lesion severity scores. The 0.2% concentration showed a statistically significant improvement compared to the vehicle.

| Treatment Group | Mean Percent Change in Lesion Severity Score | p-value |

| This compound 0.2% | -54.30% | 0.007 |

| Vehicle | Not reported | - |

A randomized, vehicle-controlled, multicenter clinical trial was conducted in 78 Japanese adult patients with atopic dermatitis to evaluate the safety and efficacy of 0.2% this compound ointment.

Experimental Protocol:

-

Study Design: Randomized, vehicle-controlled, multicenter trial with a 4-week randomization phase followed by an 8-week extension phase.

-

Participants: 78 adult Japanese patients with atopic dermatitis.

-

Intervention: Twice-daily application of 0.2% this compound ointment or vehicle for 4 weeks. In the extension phase, all patients who completed the initial phase received 0.2% this compound ointment for an additional 8 weeks.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Eczema Area and Severity Index (EASI), Severity Scoring of Atopic Dermatitis (SCORAD)-objective, SCORAD-C (visual analog scales for pruritus and sleep loss), and itch Behavioral Rating Scale.

Results: After 4 weeks of treatment, there were trends toward improvement in the this compound group compared to the vehicle group for EASI, SCORAD-objective, SCORAD-C, and itch scores, although these differences were not statistically significant[2]. However, in the 8-week extension study where all patients received this compound, significant improvements from baseline were observed at 12 weeks.

| Efficacy Endpoint | Result at 4 Weeks (this compound vs. Vehicle) | p-value (at 4 weeks) | Result at 12 Weeks (from baseline) | p-value (at 12 weeks) |

| EASI Score | Trend toward improvement | Not statistically significant | Significant reduction | 0.030 |

| SCORAD-objective | Trend toward improvement | Not statistically significant | Significant reduction | <0.001 |

| SCORAD-C | Trend toward improvement | Not statistically significant | Significant reduction | 0.038 |

In a study involving pediatric patients with atopic dermatitis, a greater, though not statistically significant, decrease in severity score was observed in the this compound-treated group compared to the vehicle group (-45.94% vs. -32.26%)[3].

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by minimal systemic exposure following topical administration, which is a desirable feature for a topically applied drug to minimize potential systemic adverse effects.

Absorption and Distribution

Clinical studies have consistently shown that plasma concentrations of the parent drug, this compound, are undetectable following topical application in patients with atopic dermatitis[2]. This suggests very low transdermal absorption of the active compound.

However, a major metabolite, designated as M11, has been detected in the plasma of some patients. In a study involving 72 subjects, the M11 metabolite was detected in 62 out of 221 plasma samples[4]. The detection of this metabolite was found to be significantly associated with the SCORAD-A (Scoring Atopic Dermatitis - Area) score prior to treatment (p = 0.003), indicating that a larger area of eczematous skin is correlated with a higher likelihood of systemic absorption[4].

Due to the very low to undetectable plasma concentrations of this compound and its metabolite, detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been fully characterized in published literature.

Metabolism and Excretion

The primary route of metabolism for this compound that leads to systemic exposure appears to be through the formation of the M11 metabolite. The specific metabolic pathways and excretion routes have not been detailed in the available literature.

Safety and Tolerability

Topical this compound has been generally well-tolerated in clinical trials. In a 12-week study, the safety profile was similar to that of the vehicle control, with no deaths or serious adverse events reported[2]. The detection of the M11 metabolite in plasma was not clearly associated with an increased incidence of adverse events[4].

Conclusion

This compound is a selective PDE4 inhibitor that has demonstrated anti-inflammatory and antipruritic effects in both preclinical and clinical studies for atopic dermatitis. Its mechanism of action, centered on increasing intracellular cAMP levels, is well-established for this class of drugs. Clinical trials have shown trends toward efficacy with the 0.2% ointment, with significant improvements observed in longer-term use. A key feature of this compound is its favorable pharmacokinetic profile, characterized by minimal systemic exposure after topical application. While the parent compound is not detected in plasma, a major metabolite (M11) can be found in some patients, particularly those with a larger area of affected skin. This limited systemic absorption contributes to its good safety and tolerability profile. Further research is needed to fully elucidate the complete pharmacokinetic parameters and to confirm its efficacy and safety in larger, more diverse patient populations, including pediatric and adolescent patients.

References

- 1. Safety and efficacy of topical E6005, a phosphodiesterase 4 inhibitor, in Japanese adult patients with atopic dermatitis: results of a randomized, vehicle-controlled, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Integrative network analysis suggests prioritised drugs for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lotamilast on Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (also known as E6005 and RVT-501) is a potent and selective small-molecule inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This guide provides an in-depth technical overview of the effect of this compound on cAMP levels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Mechanism of Action: The Role of cAMP

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. In inflammatory cells, PDE4 is the predominant enzyme responsible for hydrolyzing cAMP into its inactive form, 5'-AMP. By blocking this degradation, this compound effectively increases the intracellular concentration of cAMP.

Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators, forming the basis of this compound's therapeutic effects in inflammatory conditions such as atopic dermatitis.

Quantitative Analysis of this compound's Effect on cAMP and Related Pathways

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key data regarding its inhibitory activity and downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell/Enzyme Source |

| Phosphodiesterase 4 (PDE4) | 2.8 nM | Human PDE4 enzyme |

| IL-2 Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |

| IL-4 Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |

| IFN-γ Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |

| TNF-α Production | 0.78 - 3.1 nM | Activated Human Lymphocytes |

| IL-12 Production | 0.49 nM | Lipopolysaccharide-stimulated Human Monocytes |

| TNF-α Production | 0.79 nM | Lipopolysaccharide-stimulated Human Monocytes |

| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] |

Table 2: In Vivo Effect of this compound on Cutaneous cAMP Levels

| Animal Model | Condition | Treatment | Effect on cAMP |

| Mice with Chronic Dermatitis | Decreased cutaneous cAMP | Topical this compound | Reversal of the decrease in cAMP concentration |

| This demonstrates that topical application of this compound can effectively increase local cAMP levels in a disease model.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a general workflow for measuring its impact on cAMP levels.

This compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Cutaneous cAMP Measurement

Caption: Workflow for cAMP measurement.

Detailed Experimental Protocols

The following provides a generalized protocol for the key experiments cited. Specific details may vary between laboratories.

PDE4 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting PDE4 enzyme activity.

-

Materials:

-

Recombinant human PDE4 enzyme.

-

This compound at various concentrations.

-

³H-cAMP (radiolabeled substrate).

-

Snake venom nucleotidase.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the PDE4 enzyme, a buffer solution, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding ³H-cAMP.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting ³H-5'-AMP to ³H-adenosine.

-

Separate the unreacted ³H-cAMP from the ³H-adenosine using an ion-exchange resin.

-

Quantify the amount of ³H-adenosine produced using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To assess the effect of this compound on the production of inflammatory cytokines in immune cells.

-

Materials:

-

Isolated human PBMCs.

-

This compound at various concentrations.

-

Stimulating agents (e.g., Lipopolysaccharide (LPS) for monocytes, phytohemagglutinin (PHA) for lymphocytes).

-

Cell culture medium and supplements.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-2, IL-4, IL-12, IFN-γ).

-

-

Procedure:

-

Culture isolated PBMCs in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.

-

Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine secretion into the culture supernatant.

-

Collect the cell culture supernatant.

-

Quantify the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each this compound concentration and determine the IC50 values.

-

Cutaneous cAMP Measurement in a Mouse Model of Atopic Dermatitis

-

Objective: To determine the in vivo effect of topical this compound on cAMP levels in the skin.

-

Materials:

-

A mouse model of chronic dermatitis (e.g., NC/Nga mice).

-

This compound ointment at various concentrations.

-

Vehicle control ointment.

-

Skin biopsy tools.

-

Tissue homogenizer.

-

cAMP extraction buffer (e.g., 0.1 M HCl).

-

Commercially available cAMP Enzyme Immunoassay (EIA) kit.

-

-

Procedure:

-

Induce chronic dermatitis in the mice according to the established model protocol.

-

Topically apply this compound ointment or vehicle control to the affected skin area.

-

After a specified treatment period, euthanize the mice and collect skin biopsies from the treated areas.

-

Immediately freeze the skin samples in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen skin tissue in a cold cAMP extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the extracted cAMP.

-

Perform a protein assay on the supernatant to normalize the cAMP concentration to the total protein content.

-

Measure the cAMP concentration in the supernatant using a competitive EIA kit following the manufacturer's protocol. This typically involves the use of a cAMP-specific antibody and a labeled cAMP conjugate.

-

Calculate the cutaneous cAMP concentration (e.g., in pmol/mg of protein) and compare the levels between the this compound-treated and vehicle-treated groups.

-

Conclusion

The available data strongly support the mechanism of action of this compound as a potent PDE4 inhibitor that leads to a significant elevation of intracellular cAMP levels. This increase in cAMP has been shown to correlate with a reduction in the production of key pro-inflammatory cytokines. Furthermore, preclinical studies have demonstrated that topical application of this compound can effectively increase cAMP concentrations in the skin of a relevant disease model. These findings provide a solid rationale for the clinical development of this compound as a topical treatment for inflammatory skin diseases like atopic dermatitis. Further research could focus on elucidating the precise dose-dependent effects of this compound on cAMP levels in various human skin cell types to further refine its therapeutic application.

References

Preclinical Profile of Lotamilast (RVT-501): A Technical Guide to its Anti-Inflammatory Effects in Skin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotamilast (formerly known as E6005 and RVT-501) is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of inflammatory skin diseases, primarily atopic dermatitis. Preclinical investigations have demonstrated its significant anti-inflammatory and antipruritic effects, mediated through the upregulation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of dermatology.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound is a quinazoline-based compound featuring a 3,4-dialkoxyphenyl moiety, a structural element crucial for its high-affinity binding within the catalytic domain of the PDE4 enzyme.[1] By selectively inhibiting PDE4, this compound prevents the degradation of cAMP, a key second messenger in immune and inflammatory cells.[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). This initiates a signaling cascade that ultimately suppresses the production of multiple pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[2]

References

Methodological & Application

Application Notes and Protocols for the Use of Lotamilast in Primary T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (formerly E6005) is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a critical enzyme in immune cells, including T lymphocytes, that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels, which in turn modulates the inflammatory response by downregulating the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.[2][3] These application notes provide detailed protocols for the in vitro use of this compound with primary human T cells to study its effects on cell proliferation and cytokine production.

Mechanism of Action in T Cells

The activation of T cells through the T-cell receptor (TCR) and co-stimulatory molecules like CD28 is a critical event in the adaptive immune response. This activation, however, is tightly regulated to prevent excessive inflammation. The cAMP signaling pathway plays a crucial inhibitory role in T-cell activation.[1]

Upon TCR engagement, there is an initial increase in cAMP which can inhibit proximal T-cell signaling. However, with co-stimulation through CD28, PDE4 is recruited to the immunological synapse, where it hydrolyzes cAMP, thus allowing for a full T-cell response, including proliferation and cytokine production.[1]

This compound, by inhibiting PDE4, prevents the degradation of cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-4, and IL-5, and an increase in the anti-inflammatory cytokine IL-10.[2][4]

Signaling Pathway of this compound in T Cells

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which modulates cytokine gene expression.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of a this compound Analog (AA6216) and a Representative PDE4 Inhibitor (Roflumilast) on Cytokine Production in Activated Human PBMCs and CD4+ T Cells.

| Compound | Cell Type | Stimulation | Cytokine Inhibited | IC50 (nM) |

| AA6216 (this compound Analog) | Human PBMCs | Phytohemagglutinin (PHA) | TNF-α | ~5.9 - 47 |

| IL-4 | ~5.9 - 47 | |||

| IL-13 | ~5.9 - 47 | |||

| IFN-γ | ~5.9 - 47 | |||

| Roflumilast | Human CD4+ T cells | anti-CD3/CD28 | Various Cytokines | Not specified |

| Human Neutrophils | fMLP | PDE4 Activity | 0.8 |

Note: Data for AA6216 is derived from studies on human PBMCs. The potency of this compound in purified primary T cells is expected to be in a similar nanomolar range.

Experimental Protocols

Experimental Workflow Overview

Caption: Workflow for studying this compound's effects on primary T cells.

Protocol 1: Isolation and Culture of Primary Human T Cells

Materials:

-

Human whole blood or buffy coat

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RosetteSep™ Human T Cell Enrichment Cocktail or equivalent negative selection kit

-

RPMI-1640 medium

-

Fetal bovine serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Human IL-2

-

Dynabeads™ Human T-Activator CD3/CD28 or equivalent

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).

-

Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

-

T Cell Isolation (Negative Selection):

-

Resuspend the PBMC pellet in PBS with 2% FBS.

-

Follow the manufacturer's protocol for the negative selection T cell isolation kit. This typically involves adding an antibody cocktail that binds to non-T cells, followed by magnetic particle separation.

-

Collect the enriched, untouched T cells.

-

-

Cell Culture and Activation:

-

Resuspend the purified T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

-

Count the cells and adjust the density to 1 x 10^6 cells/mL.

-

For activation, add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.

-

Add human IL-2 to a final concentration of 20 U/mL to promote proliferation.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

Protocol 2: T Cell Proliferation Assay using CFSE

Materials:

-

Isolated and purified primary T cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

DMSO

-

PBS with 0.1% BSA

-

Complete RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

Flow cytometer

Procedure:

-

CFSE Staining:

-

Resuspend 1 x 10^7 T cells in 1 mL of pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

-

Incubate for 10 minutes at 37°C, protected from light.

-

To quench the staining, add 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete medium by centrifugation at 300 x g for 5 minutes.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).

-

Add anti-CD3/CD28 activator beads to stimulate the cells.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Analyze the cells on a flow cytometer using a 488 nm laser for excitation.

-

Gate on the live, single-cell population.

-

Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE intensity, appearing as distinct peaks on the histogram.

-

Quantify the percentage of proliferated cells and the proliferation index.

-

Protocol 3: Cytokine Production Analysis

Materials:

-

Isolated and activated primary T cells

-

This compound stock solution (in DMSO)

-

Brefeldin A (for intracellular cytokine staining)

-

ELISA kits for specific cytokines (e.g., TNF-α, IFN-γ, IL-4, IL-10)

-

Flow cytometry antibodies for surface markers (e.g., CD4, CD8) and intracellular cytokines

-

Permeabilization/Fixation buffer for flow cytometry

Procedure:

-

Cell Culture and Treatment:

-

Culture and activate primary T cells as described in Protocol 1.

-

Add this compound at various concentrations to the cell cultures. Include a vehicle control.

-

Incubate for 24-72 hours.

-

-

Cytokine Measurement in Supernatant (ELISA):

-

Centrifuge the cell cultures and collect the supernatant.

-

Perform ELISA for the desired cytokines according to the manufacturer's instructions.

-

Determine the concentration of each cytokine in the supernatants.

-

-

Intracellular Cytokine Staining (Flow Cytometry):

-

For the final 4-6 hours of culture, add Brefeldin A to block cytokine secretion.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells using a commercially available kit.

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).

-

Analyze by flow cytometry to determine the percentage of T cells producing specific cytokines.

-

Conclusion

This compound is a potent PDE4 inhibitor that effectively modulates T-cell responses by increasing intracellular cAMP. The protocols outlined above provide a framework for researchers to investigate the dose-dependent effects of this compound on primary T-cell proliferation and cytokine production. Such studies are crucial for understanding its immunomodulatory properties and for the development of novel therapeutics for T-cell-mediated inflammatory diseases.

References

- 1. Phosphodiesterases as targets for modulating T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Modulation of T-cell responses by anti-tumor necrosis factor treatments in rheumatoid arthritis: a review - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving Lotamilast for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Lotamilast (also known as RVT-501 or E6005), a selective phosphodiesterase 4 (PDE4) inhibitor, for research purposes. Adherence to proper dissolution procedures is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound is a potent and selective inhibitor of the PDE4 enzyme, with an IC50 of 2.8 nM.[1][2][3][4][5] Its inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates inflammatory responses. Structurally, it is a relatively hydrophobic molecule, which influences its solubility characteristics. The solubility of this compound in common laboratory solvents is summarized in the table below.

| Solvent | Solubility (at 25°C) | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 94 mg/mL[2] | 198.94 mM[2] | Ultrasonic assistance may be required for complete dissolution.[1][4] |

| Water | Insoluble[2] | - | |

| Ethanol | Insoluble[2] | - |

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting PDE4, a key enzyme in the cAMP signaling cascade. The diagram below illustrates the mechanism of action.

Experimental Protocols

The following protocols provide detailed methodologies for the dissolution of this compound for in vitro and in vivo research applications.

In Vitro Studies (e.g., Cell Culture)

For most in vitro applications, this compound should be dissolved in DMSO to create a concentrated stock solution.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., to make a 10 mM stock solution from 4.72 mg of this compound, add 1 mL of DMSO).

-

Dissolution:

-

Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

-

Working Solution Preparation: When preparing a working solution for cell culture, dilute the DMSO stock solution into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).

In Vivo Studies

For in vivo studies, the formulation will depend on the route of administration. As this compound is poorly soluble in aqueous solutions, suspensions are typically used.

1. Oral Administration (Suspension)

A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) as a suspending agent.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water or saline

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

Protocol:

-

Prepare CMC-Na Solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline. Stir until fully dissolved.

-

Weigh this compound: Weigh the required amount of this compound powder.

-

Create a Paste: Place the this compound powder in a mortar and add a small amount of the CMC-Na solution to form a smooth paste.

-

Dilution: Gradually add the remaining CMC-Na solution while continuously triturating or homogenizing to form a uniform suspension.

-

Final Concentration: Adjust the final volume with the CMC-Na solution to achieve the desired concentration (e.g., ≥5 mg/mL).[2][3]

-

Administration: Stir the suspension continuously before and during administration to ensure a consistent dose. This preparation should be made fresh for each use.

2. Oral or Intraperitoneal Injection (Suspended Solution)

A suspended solution can be prepared using a co-solvent system with a cyclodextrin to improve wetting and suspension.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Ultrasonic water bath

Protocol:

-

Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1] Use sonication if necessary to dissolve.

-

Formulate Suspension: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1] This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).

-

Homogenize: Vortex the mixture thoroughly and use an ultrasonic water bath to ensure a uniform suspension.[1][4]

-

Administration: Administer the suspended solution shortly after preparation, ensuring it is well-mixed.

Important Considerations

-

Purity of Reagents: Always use high-purity solvents and reagents to avoid introducing contaminants into your experiments.

-

Safety Precautions: Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Fresh Preparations: For in vivo studies, it is highly recommended to prepare fresh formulations for each experiment to ensure consistency and avoid potential degradation.

-

Solubility Confirmation: Always visually inspect solutions and suspensions for any undissolved material before use.

-

Vehicle Controls: In all experiments, it is essential to include a vehicle control group that receives the same solvent or suspension medium without this compound to account for any effects of the vehicle itself.

References

Application Notes and Protocols for Lotamilast in Cytokine Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (formerly known as E6005 and RVT-501) is an experimental topical phosphodiesterase 4 (PDE4) inhibitor under investigation for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis.[1][2] As a PDE4 inhibitor, this compound functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates a wide array of cellular functions, including the inflammatory response.[3] Elevated cAMP levels are known to suppress the production of pro-inflammatory cytokines while potentially increasing the production of anti-inflammatory mediators.[3] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production, offering a framework for researchers in immunology, dermatology, and drug development.

Mechanism of Action: PDE4 Inhibition and Cytokine Modulation

Phosphodiesterase 4 is a critical enzyme in inflammatory cells, including T cells, monocytes, and macrophages, responsible for the degradation of cAMP.[4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors such as NF-κB and CREB, ultimately leading to a downregulation of pro-inflammatory cytokine gene expression.[4] Preclinical studies have demonstrated that this compound potently and selectively inhibits human PDE4 activity and suppresses the production of various cytokines from human lymphocytes and monocytes.[1]

Data Presentation: In Vitro Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound on the production of key cytokines from stimulated human peripheral blood mononuclear cells (PBMCs), specifically from lymphocyte and monocyte populations.[1] This data provides a quantitative measure of this compound's anti-inflammatory potency.

Table 1: this compound (E6005) IC50 Values for Cytokine Inhibition in Human Lymphocytes [1]

| Cytokine | IC50 (nM) | 95% Confidence Interval |

| IL-2 | 3.1 | (2.2 - 4.2) |

| IL-4 | 0.78 | (0.60 - 1.0) |

| IFN-γ | 2.0 | (1.6 - 2.5) |

| TNF-α | 1.9 | (1.5 - 2.4) |

Table 2: this compound (E6005) IC50 Values for Cytokine Inhibition in Human Monocytes [1]

| Cytokine | IC50 (nM) | 95% Confidence Interval |

| IL-12 | 0.49 | (0.35 - 0.68) |

| TNF-α | 0.79 | (0.59 - 1.1) |

Experimental Protocols

The following protocols are designed to assess the in vitro effects of this compound on cytokine production from human PBMCs. These protocols can be adapted for other relevant cell types, such as purified T cells, keratinocytes, or dermal fibroblasts.

Protocol 1: Assessment of this compound's Effect on Cytokine Production from Stimulated Human PBMCs

This protocol details the methodology to measure the inhibitory effect of this compound on the production of a broad range of cytokines from stimulated human PBMCs.

Materials:

-

This compound (E6005)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery) or individual ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-17A, IL-23)

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Cell Seeding: Adjust the cell density to 1 x 10^6 cells/mL and seed 100 µL of the cell suspension into each well of a 96-well plate.

-

This compound Preparation and Addition: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Add 50 µL of the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Prepare a working solution of the stimulant. For monocyte-derived cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12), use LPS at a final concentration of 100 ng/mL. For lymphocyte-derived cytokines (e.g., IL-2, IL-4, IFN-γ, IL-17A), use PHA (5 µg/mL) or a combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Add 50 µL of the stimulant to each well.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using a multiplex cytokine assay or individual ELISAs according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the vehicle control. Determine the IC50 value for each cytokine using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Ex Vivo Analysis of Cytokine Expression in Skin Biopsies

This protocol outlines a method for assessing the effect of topical this compound on cytokine levels in skin biopsies from preclinical models or clinical studies.

Materials:

-

Skin punch biopsy tool

-

RNase-free tubes and reagents

-

Tissue homogenizer

-

Protein lysis buffer with protease inhibitors

-

Multiplex cytokine assay kit suitable for tissue lysates

-

BCA or other protein quantification assay kit

Procedure:

-

Sample Collection: Obtain skin punch biopsies from treated and vehicle control areas. Immediately snap-freeze the biopsies in liquid nitrogen or place them in a stabilizing solution (e.g., RNAlater) and store at -80°C.

-

Tissue Homogenization: Add ice-cold protein lysis buffer with protease inhibitors to the frozen biopsy in a pre-chilled tube. Homogenize the tissue using a mechanical homogenizer until fully lysed.

-

Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (protein lysate) and transfer it to a new tube.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay or a similar method.

-

Cytokine Measurement: Dilute the tissue lysates to a consistent total protein concentration. Measure the levels of target cytokines using a multiplex immunoassay platform according to the manufacturer's protocol for tissue lysates.

-

Data Normalization and Analysis: Normalize the cytokine concentrations to the total protein concentration for each sample. Compare the cytokine levels between this compound-treated and vehicle-treated biopsies using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound demonstrates potent inhibitory effects on the production of key pro-inflammatory cytokines in vitro, consistent with its mechanism of action as a PDE4 inhibitor. The provided protocols offer a standardized approach for researchers to further investigate the immunomodulatory properties of this compound and similar compounds. These assays are crucial for preclinical characterization and for understanding the molecular effects of this compound in clinical settings. The quantitative data presented can serve as a benchmark for future studies in the development of novel topical treatments for inflammatory skin diseases.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration of PDE4 Inhibitors Suppressed the Pannus-Like Inflammation by Inhibition of Cytokine Production by Macrophages and Synovial Fibroblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Characterization of Lotamilast Inhibition of Phosphodiesterase 4 (PDE4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in immune, epithelial, and brain cells.[1][2] It specifically hydrolyzes cAMP to adenosine 5'-monophosphate (AMP), thereby regulating intracellular cAMP levels.[2] By controlling the amplitude and duration of the cAMP signal, PDE4 plays a key role in modulating inflammatory responses.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.[3][4] This cascade ultimately suppresses the production of pro-inflammatory cytokines and increases the production of anti-inflammatory mediators, making PDE4 a significant therapeutic target for a range of inflammatory diseases.[4][5][6]

Lotamilast (formerly RVT-501 or E6005) is a potent and selective small molecule inhibitor of PDE4.[7][8] Its mechanism involves binding to the catalytic domain of the PDE4 enzyme, preventing the breakdown of cAMP.[5] These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound against PDE4 using a biochemical assay format.

PDE4 Signaling Pathway and Point of Inhibition

The intracellular concentration of cAMP is balanced by its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases. Upon activation of G-protein coupled receptors (GPCRs), AC converts ATP to cAMP. PDE4 terminates this signal by hydrolyzing cAMP to inactive AMP. This compound selectively inhibits PDE4, increasing cAMP levels and activating downstream anti-inflammatory pathways.[3][4]

Principle of the Phosphodiesterase Activity Assay

This protocol describes a generic, luminescence-based phosphodiesterase assay, analogous to commercially available kits (e.g., PDE-Glo™). The assay quantifies PDE4 activity by measuring the amount of cAMP remaining after the enzymatic reaction.

The principle is a two-step process:

-

PDE4 Reaction: Recombinant PDE4 enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of an inhibitor (this compound). The enzyme hydrolyzes cAMP to AMP.

-

cAMP Detection: The reaction is stopped, and the remaining cAMP is detected. In this type of assay, the remaining cAMP is used by a cAMP-dependent protein kinase (PKA) to phosphorylate a substrate, consuming ATP in the process. The amount of ATP left is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to PDE4 activity; a high signal indicates low PDE4 activity (high inhibition).

Quantitative Data Summary

The potency of a PDE4 inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ value for this compound and provides comparative data for Roflumilast, another well-characterized PDE4 inhibitor.

| Compound | Target | IC₅₀ (nM) | Notes |

| This compound | PDE4 | 2.8 | Potent and selective inhibitor.[7][8] |

| Roflumilast | PDE4 (pan) | 0.2 - 4.3 | Potent inhibitor of various PDE4 splice variants.[9] |

| Roflumilast | PDE4B | 0.84 | Exhibits some selectivity for PDE4B and PDE4D.[10] |

| Roflumilast | PDE4D | 0.68 | Exhibits some selectivity for PDE4B and PDE4D.[10] |

Experimental Protocol: this compound IC₅₀ Determination

This protocol outlines the steps to determine the IC₅₀ value of this compound for a specific PDE4 isoform.

-

Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

-

This compound

-

cAMP substrate

-

PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)

-

DMSO (for compound dilution)

-

Luminescence-based cAMP detection kit (e.g., PDE-Glo™ Assay from Promega)

-

Termination/Stop Buffer

-

Detection Reagent (containing PKA, ATP)

-

Kinase-Glo® Reagent (luciferase/luciferin)

-

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate-reading luminometer

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 1:3 dilution) from the stock solution in DMSO.

-

Further dilute this series in PDE Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Plate Setup (384-well format example):

-

Controls:

-

100% Activity (No Inhibitor) Control: Add assay buffer with DMSO (vehicle) to multiple wells.

-

0% Activity (No Enzyme) Control: Add assay buffer with DMSO to multiple wells.

-

-

Inhibitor Wells: Add 5 µL of each diluted this compound concentration to the respective wells.

-

Enzyme Addition: Add 5 µL of diluted PDE4 enzyme solution to all wells except the "No Enzyme" control. For "No Enzyme" wells, add 5 µL of assay buffer.

-

Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the PDE Reaction:

-

Add 10 µL of the cAMP substrate solution to all wells to start the reaction. The final volume should be 20 µL.

-

Incubate the plate for a predetermined time (e.g., 45 minutes) at room temperature. This time should be within the linear range of the enzyme reaction, which should be determined during assay optimization.

-

-

Terminate Reaction and Detect cAMP:

-

Add 10 µL of Termination Buffer to each well to stop the PDE4 reaction.

-

Add 10 µL of the cAMP Detection Solution (containing ATP and PKA).

-

Incubate for 20 minutes at room temperature.

-

-

Measure Luminescence:

-

Add 40 µL of Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis

-

Average Control Signals:

-

Calculate the average luminescence for the 100% Activity control (L_max).

-

Calculate the average luminescence for the 0% Activity control (L_min).

-

-

Calculate Percent Inhibition:

-

For each this compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (L_sample - L_max) / (L_min - L_max) (Note: In this inverse assay format, L_min > L_max. The formula correctly normalizes the data between 0% and 100% inhibition.)

-

-

Determine IC₅₀:

-

Plot the Percent Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

The IC₅₀ is the concentration of this compound that produces 50% inhibition of PDE4 activity.

-

Disclaimer: This document provides a generalized protocol based on established biochemical assay principles. Researchers should optimize assay conditions, such as enzyme concentration and incubation times, for their specific experimental setup. All reagents should be handled according to the manufacturer's safety guidelines. For research use only.

References

- 1. mdpi.com [mdpi.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology [mdpi.com]

- 5. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Roflumilast | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Lotamilast Administration in Animal Studies of Dermatitis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotamilast (formerly known as E6005 or RVT-501) is a selective phosphodiesterase 4 (PDE4) inhibitor under investigation for the topical treatment of atopic dermatitis (AD) and other inflammatory skin conditions. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for the administration of this compound in animal models of dermatitis, summarizing key quantitative data from preclinical studies and outlining the methodologies for inducing and evaluating dermatitis.

Mechanism of Action

This compound is a potent and selective inhibitor of the PDE4 enzyme, with an IC50 of 2.8 nM.[1][2] By blocking PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently downregulates the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB). This cascade of events results in the reduced expression of multiple pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α), which are crucial mediators in the pathophysiology of atopic dermatitis.[1][2][3]

Data Presentation

Table 1: In Vitro Cytokine Inhibition by this compound (E6005)

| Cytokine | IC50 (nM) | Cell Type |

| Various Cytokines | 0.49 - 3.1 | Human Lymphocytes and Monocytes |

| Data from a study assessing the therapeutic potential of E6005, a novel PDE4 inhibitor.[1][2] |

Table 2: Efficacy of Topical this compound (E6005) Ointment in Oxazolone-Induced Dermatitis in Mice

| Treatment Group | Dermatitis Score (Day 19, Mean ± S.E.M.) | Statistical Significance (vs. Vehicle) |

| Vehicle | 4.5 ± 0.4 | - |

| 0.003% this compound | 4.3 ± 0.4 | Not Significant |

| 0.01% this compound | 3.4 ± 0.4 | Not Significant |

| 0.03% this compound | 2.8 ± 0.4 | p < 0.05 |

| Therapeutic application of this compound ointment was initiated after the development of slight skin lesions.[2] |

Experimental Protocols

Protocol 1: Oxazolone-Induced Atopic Dermatitis-Like Skin Lesions in Mice

This model is used to induce a T-helper 2 (Th2)-dominant inflammatory response, which mimics features of acute atopic dermatitis.

Materials:

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil (for vehicle)

-

BALB/c or NC/Nga mice

-

This compound ointment and vehicle control

-

Micrometer gauge

Procedure:

-

Sensitization (Day 0):

-

Anesthetize the mice.

-

Shave a small area on the abdomen.

-

Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal skin.

-

-

Challenge (Day 7):

-

Apply 20 µL of 1% oxazolone in an acetone:olive oil (4:1) vehicle to both the inner and outer surfaces of the right ear. The left ear can serve as an untreated control.

-

-

This compound Administration:

-

Topically apply the desired concentration of this compound ointment or vehicle to the right ear at specified time points relative to the challenge (e.g., 30 minutes before and 15 minutes after).

-

-

Evaluation (24 hours post-challenge):

-

Measure the thickness of both ears using a micrometer gauge. The difference in thickness between the right and left ear indicates the degree of inflammation (edema).

-

Ears can be collected for histological analysis and cytokine measurement (e.g., via qPCR or ELISA).

-

Protocol 2: Dermatophagoides farinae (House Dust Mite)-Induced Atopic Dermatitis-Like Skin Lesions in Mice

This model is used to simulate a more chronic, allergen-induced atopic dermatitis.

Materials:

-

Dermatophagoides farinae (Df) crude extract

-

NC/Nga mice (prone to developing AD-like lesions)

-

Surgical tape for barrier disruption

-

This compound ointment and vehicle control

Procedure:

-

Induction (Weeks 1-8):

-

Three times a week, disrupt the skin barrier on the back of the NC/Nga mice by gentle tape stripping.

-

Immediately after barrier disruption, topically apply an ointment containing D. farinae extract.

-

-

This compound Administration:

-

Once dermatitis-like lesions (e.g., erythema, dryness, erosion) are established, begin daily topical application of this compound ointment or vehicle to the affected area.

-

-

Evaluation:

-

Dermatitis Score: Weekly, score the severity of skin lesions based on a scale assessing erythema/hemorrhage, scarring/dryness, edema, and excoriation/erosion.

-

Scratching Behavior: Observe and quantify scratching behavior for a set period (e.g., 30-60 minutes) after treatment.

-

Immunological Parameters: At the end of the study, collect blood to measure serum total and Df-specific IgE levels.

-

Histology: Collect skin samples for histological analysis to assess epidermal thickening and inflammatory cell infiltration.

-

Cytokine Analysis: Analyze the expression of cytokines such as IL-4, IL-5, and IL-13 in the skin lesions.

-

Conclusion

The provided data and protocols demonstrate that this compound is a potent PDE4 inhibitor with anti-inflammatory and antipruritic effects in relevant animal models of atopic dermatitis. The topical application of this compound effectively reduces dermatitis scores in a dose-dependent manner. The detailed protocols for oxazolone- and D. farinae-induced dermatitis serve as a valuable resource for preclinical evaluation of this compound and other novel anti-inflammatory compounds. These models allow for the quantitative assessment of efficacy through measures such as ear thickness, dermatitis severity scores, and the analysis of key inflammatory mediators.

References

- 1. Antipruritic effect of the topical phosphodiesterase 4 inhibitor E6005 ameliorates skin lesions in a mouse atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Evaluating Lotamilast Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lotamilast (formerly RVT-501 or E6005) is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for regulating intracellular signaling pathways in immune cells.[1][2][3] By inhibiting PDE4, this compound increases the concentration of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[4][5] This mechanism leads to the suppression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, making this compound a promising therapeutic agent for inflammatory skin diseases such as atopic dermatitis.[4][6][7]

This document provides detailed protocols for essential cell-based assays to quantify the efficacy of this compound. These assays are designed to confirm its mechanism of action by measuring changes in intracellular cAMP levels and to evaluate its anti-inflammatory activity by assessing the inhibition of key cytokine production.

Mechanism of Action: The cAMP Signaling Pathway

PDE4 inhibitors like this compound exert their anti-inflammatory effects by preventing the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB). Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory mediators (e.g., TNF-α, IL-23, IL-17) and an increase in anti-inflammatory mediators (e.g., IL-10).[4][5][6][8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Lotamilast solubility issues in DMSO

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Lotamilast in DMSO. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The maximum solubility of this compound in DMSO is 25 mg/mL, which is equivalent to 52.91 mM.[1] It is important to note that achieving this concentration may require sonication.[1]

Q2: I'm having trouble dissolving this compound in DMSO, even at lower concentrations. What should I do?

A2: If you are experiencing difficulty dissolving this compound, please refer to our Troubleshooting Guide below for a systematic approach to resolving solubility issues. Common solutions include ensuring your DMSO is anhydrous, applying gentle heat, and using sonication.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for my experiment. How can I prevent this?

A3: This is a common issue when working with compounds that are highly soluble in DMSO but poorly soluble in aqueous solutions. To mitigate this, it is recommended to perform serial dilutions and to add the DMSO stock solution to the aqueous media with gentle vortexing. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[2]

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution can be stable for up to two years. For shorter-term storage of up to one month, -20°C is acceptable.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Q5: Can I use heat to dissolve this compound in DMSO?

A5: Gentle heating can be an effective method to aid in the dissolution of this compound in DMSO. However, the thermostability of this compound should be considered. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and for a short period.

Q6: Is the quality of DMSO important for dissolving this compound?

A6: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in your DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO and store it properly in a tightly sealed container in a dry environment.[3]

Troubleshooting Guide: this compound Solubility in DMSO

This guide provides a step-by-step approach to troubleshoot common issues encountered when dissolving this compound in DMSO.

Problem: this compound is not fully dissolving in DMSO.

| Possible Cause | Troubleshooting Step | Explanation |

| Insufficient Sonication | Sonicate the solution in an ultrasonic water bath for 10-15 minute intervals. | The product data sheet for this compound explicitly mentions the need for sonication to achieve maximum solubility.[1] |

| DMSO Quality | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | DMSO is hygroscopic and can absorb water, which can decrease the solubility of this compound.[3] |

| Low Temperature | Gently warm the solution in a water bath (not exceeding 37°C). | A moderate increase in temperature can enhance the solubility of many compounds. |

| Concentration Exceeds Solubility Limit | Re-calculate your desired concentration to ensure it does not exceed 25 mg/mL (52.91 mM). | Attempting to prepare a solution above the solubility limit will result in undissolved compound.[1] |

Problem: this compound precipitates after dilution in aqueous media.

| Possible Cause | Troubleshooting Step | Explanation |

| Rapid Change in Solvent Polarity | Add the this compound DMSO stock solution to the aqueous buffer drop-wise while gently vortexing. | This allows for a more gradual change in the solvent environment, reducing the likelihood of immediate precipitation.[4] |

| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%).[2] | A certain percentage of DMSO may be required to keep the compound in solution. |

| Use of Co-solvents | For in vivo studies, consider the use of co-solvents such as PEG400, Tween 80, or cyclodextrins in your formulation.[2] | These agents can help to maintain the solubility of hydrophobic compounds in aqueous environments. |

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₄N₄O₅ | [1] |

| Molecular Weight | 472.49 g/mol | [1] |

| Solubility in DMSO | 25 mg/mL (52.91 mM) | [1] |

| IC₅₀ (human PDE4) | 2.8 nM | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 4.725 mg of this compound (Molecular Weight: 472.49 g/mol ).

-

Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Adding Solvent: Add the desired volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Initial Mixing: Briefly vortex the tube to disperse the powder in the DMSO.

-

Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. Visually inspect the solution for any remaining undissolved particles. If necessary, repeat the sonication in short intervals.

-

Final Check: Once the solution is clear and free of visible particles, it is ready for use or storage.

-

Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 2 years.[1][2]

Visualizations

Caption: A workflow diagram for troubleshooting this compound dissolution in DMSO.

Caption: The inhibitory effect of this compound on the PDE4 signaling pathway.

References

Technical Support Center: Optimizing Lotamilast for IC50 Determination

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of the half-maximal inhibitory concentration (IC50) of Lotamilast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly known as RVT-501 or E6005) is a selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its primary mechanism of action is to block the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory signaling pathways. This results in a reduction of various inflammatory cytokines.[1][3]

Q2: What is the reported IC50 value for this compound?

This compound is a potent PDE4 inhibitor with a reported IC50 of 2.8 nM in enzymatic assays.[1][2] In cell-based assays measuring the suppression of cytokines from human lymphocytes and monocytes, the IC50 values range from 0.49 to 3.1 nM .[1][4]

Q3: What are the solubility characteristics of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 94 mg/mL (198.94 mM).[2] It is reported to be insoluble in water and ethanol.[2] For in vivo studies, a suspended solution can be prepared.[1]

Q4: Which PDE4 subtypes are most relevant for inflammation?

The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). PDE4B and PDE4D are considered the predominant subtypes involved in inflammatory responses as they are highly expressed in immune cells.[3]

Data Presentation

Table 1: Reported IC50 Values for this compound

| Assay Type | Target | IC50 Value | Source |

| Enzymatic Assay | Human PDE4 | 2.8 nM | [1][2] |

| Cell-Based Assay | Cytokine Production (Human Lymphocytes/Monocytes) | 0.49 - 3.1 nM | [1][4] |

Experimental Protocols

Detailed Methodology 1: Recombinant PDE4 Enzymatic Assay for IC50 Determination

This protocol outlines a fluorescence polarization (FP)-based assay for determining the IC50 of this compound against a purified recombinant PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1)

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)

-

Binding Agent (phosphate-binding nanobeads)

-

This compound

-

DMSO (for compound dilution)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Reaction:

-

Add PDE Assay Buffer to each well of the 96-well plate.

-

Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.

-

Add the cAMP-FAM substrate to all wells.

-

Initiate the enzymatic reaction by adding the recombinant PDE4 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding the Binding Agent to all wells. This will bind to the hydrolyzed phosphate group of cAMP, causing a change in fluorescence polarization.

-

Incubate for an additional 20-30 minutes at room temperature, protected from light.

-

Read the fluorescence polarization on a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Detailed Methodology 2: Cell-Based cAMP Assay for IC50 Determination

This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels in response to a stimulus.

Materials:

-

HEK293 cells (or other suitable cell line expressing the target PDE4 subtype)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Forskolin (or another adenylyl cyclase activator)

-

This compound

-

DMSO

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293 cells according to standard protocols.

-

Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.

-

-

Compound Treatment:

-